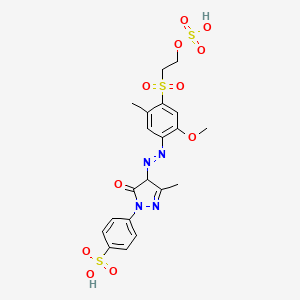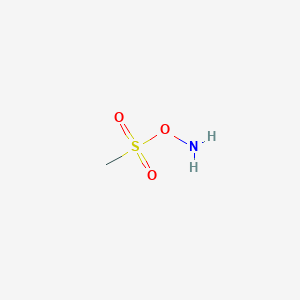
8-Fluoro-4-hydroxyquinoline-3-carbonitrile
説明
8-Fluoro-4-hydroxyquinoline-3-carbonitrile, also known as FHQ, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a derivative of quinoline and contains a fluorine atom at the 8th position, a hydroxyl group at the 4th position, and a cyano group at the 3rd position. FHQ has been found to exhibit a wide range of biological activities, making it a promising candidate for various applications in the field of medicine and biotechnology.
作用機序
The mechanism of action of 8-Fluoro-4-hydroxyquinoline-3-carbonitrile is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cellular processes. 8-Fluoro-4-hydroxyquinoline-3-carbonitrile has been found to inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and repair. This inhibition can lead to DNA damage and cell death, making 8-Fluoro-4-hydroxyquinoline-3-carbonitrile a potential candidate for cancer treatment. Additionally, 8-Fluoro-4-hydroxyquinoline-3-carbonitrile has been found to inhibit the activity of certain viral proteins, making it a potential candidate for antiviral therapy.
Biochemical and Physiological Effects
8-Fluoro-4-hydroxyquinoline-3-carbonitrile has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that 8-Fluoro-4-hydroxyquinoline-3-carbonitrile can induce apoptosis, or programmed cell death, in cancer cells. 8-Fluoro-4-hydroxyquinoline-3-carbonitrile has also been shown to inhibit the growth of various bacterial and viral strains, making it a potential candidate for the development of new antibiotics and antiviral drugs. Additionally, 8-Fluoro-4-hydroxyquinoline-3-carbonitrile has been found to have anti-inflammatory and antioxidant activities, which could be useful in the treatment of chronic diseases such as arthritis and cardiovascular disease.
実験室実験の利点と制限
One of the main advantages of using 8-Fluoro-4-hydroxyquinoline-3-carbonitrile in lab experiments is its versatility. 8-Fluoro-4-hydroxyquinoline-3-carbonitrile has been shown to exhibit a wide range of biological activities, making it a useful tool for studying various cellular processes. Additionally, 8-Fluoro-4-hydroxyquinoline-3-carbonitrile is relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using 8-Fluoro-4-hydroxyquinoline-3-carbonitrile in lab experiments is its toxicity. 8-Fluoro-4-hydroxyquinoline-3-carbonitrile has been shown to have cytotoxic effects on certain cell lines, which could limit its use in certain applications.
将来の方向性
There are many potential future directions for research on 8-Fluoro-4-hydroxyquinoline-3-carbonitrile. One area of interest is in the development of new drugs for the treatment of cancer and viral infections. 8-Fluoro-4-hydroxyquinoline-3-carbonitrile has been shown to exhibit promising antitumor and antiviral activities, and further research could lead to the development of new drugs based on this compound. Additionally, research could focus on the development of new methods for synthesizing 8-Fluoro-4-hydroxyquinoline-3-carbonitrile, which could lead to more efficient and cost-effective production of this compound. Finally, research could focus on the elucidation of the mechanism of action of 8-Fluoro-4-hydroxyquinoline-3-carbonitrile, which could provide insight into the cellular processes involved in various diseases and lead to the development of new treatments.
科学的研究の応用
8-Fluoro-4-hydroxyquinoline-3-carbonitrile has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of application is in the development of new drugs. 8-Fluoro-4-hydroxyquinoline-3-carbonitrile has been found to exhibit antitumor, antiviral, and antibacterial properties, making it a potential candidate for the treatment of various diseases. Additionally, 8-Fluoro-4-hydroxyquinoline-3-carbonitrile has been shown to have anti-inflammatory and antioxidant activities, which could be useful in the treatment of chronic diseases such as arthritis and cardiovascular disease.
特性
IUPAC Name |
8-fluoro-4-oxo-1H-quinoline-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5FN2O/c11-8-3-1-2-7-9(8)13-5-6(4-12)10(7)14/h1-3,5H,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PENXESCTQQXUMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)NC=C(C2=O)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10625642 | |
| Record name | 8-Fluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10625642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
61338-15-6 | |
| Record name | 8-Fluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10625642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















